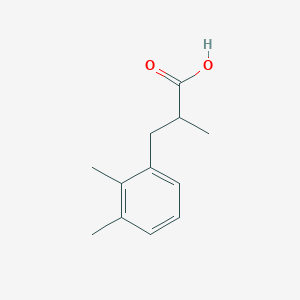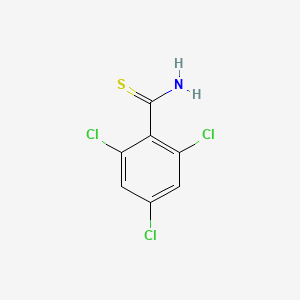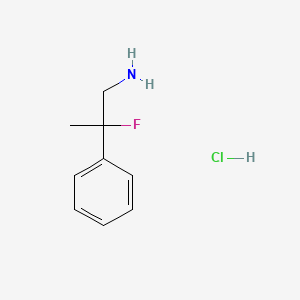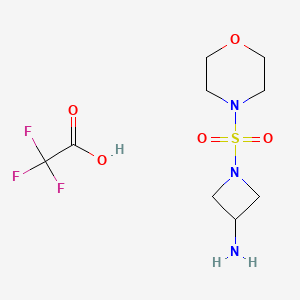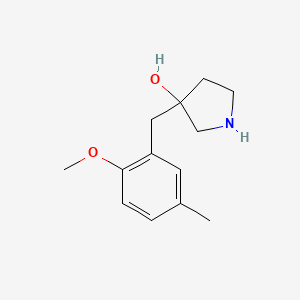
3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO2 It features a pyrrolidine ring substituted with a 2-methoxy-5-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or trimethylsilyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Prolinol: A hydroxylated derivative of pyrrolidine with potential biological activity.
Pyrrolidinone: A lactam derivative with diverse applications in medicinal chemistry.
Uniqueness
3-(2-Methoxy-5-methylbenzyl)pyrrolidin-3-ol is unique due to the presence of the 2-methoxy-5-methylbenzyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidine derivatives.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
3-[(2-methoxy-5-methylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO2/c1-10-3-4-12(16-2)11(7-10)8-13(15)5-6-14-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
InChIキー |
BSIHTOCELQSBMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)CC2(CCNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)


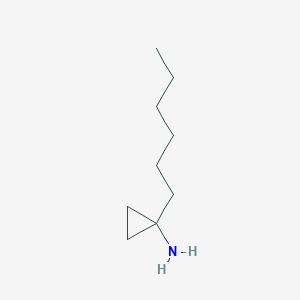

![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
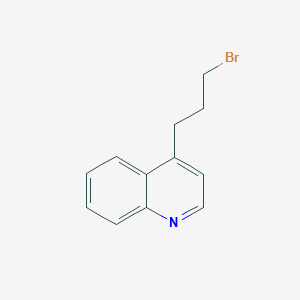
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
